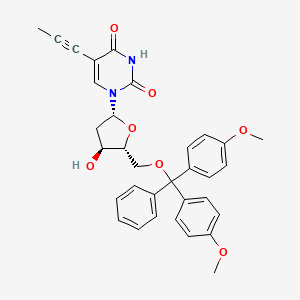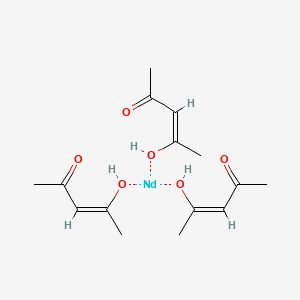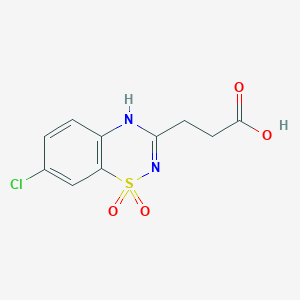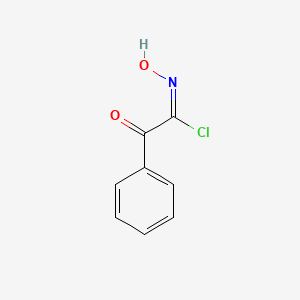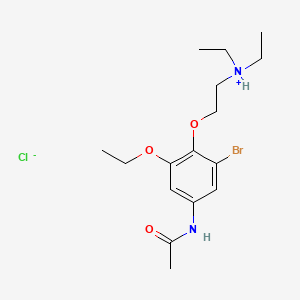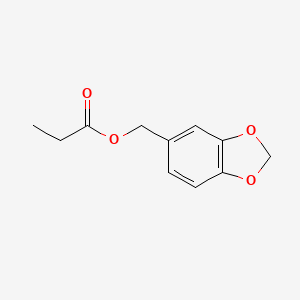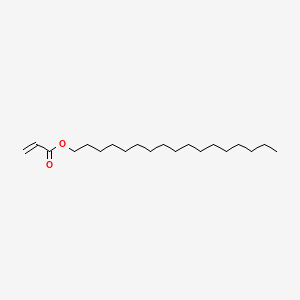
Heptadecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl acrylate is an ester of acrylic acid, characterized by its long hydrophobic chain. It is a clear, colorless liquid with a molecular formula of C20H38O2 and a molar mass of 310.5 g/mol . This compound is primarily used in the synthesis of polymers and as a feedstock for various chemical syntheses .
Preparation Methods
Heptadecyl acrylate can be synthesized through the esterification of acrylic acid with heptadecanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion . Industrial production methods often involve the use of gas chromatography to ensure a high purity of the final product, with a minimum assay of 94% .
Chemical Reactions Analysis
Heptadecyl acrylate undergoes several types of chemical reactions, including:
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Polymerization: It forms homopolymers and copolymers with other monomers such as methacrylic acid, acrylonitrile, and vinyl acetate.
Substitution Reactions: Common reagents used in these reactions include methacrylic acid and its salts, amides, and esters.
The major products formed from these reactions are typically polymers with enhanced properties such as hydrophobicity, chemical resistance, and flexibility .
Scientific Research Applications
Heptadecyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Its hydrophobic properties make it useful in the development of biomaterials.
Medicine: It is used in the formulation of drug delivery systems due to its ability to form stable polymers.
Industry: Applied in the production of high-temperature and fuel-efficient lubricants.
Mechanism of Action
The mechanism by which heptadecyl acrylate exerts its effects is primarily through its ability to undergo polymerization and addition reactions. Its long hydrophobic chain allows it to impart properties such as low shrinkage, chemical resistance, and flexibility to the polymers it forms . The molecular targets and pathways involved include the vinyl group, which is susceptible to polymerization, and the carbonyl group, which carries various functionalities .
Comparison with Similar Compounds
Heptadecyl acrylate is unique due to its long hydrophobic chain and high reactivity. Similar compounds include:
2-Ethylhexyl acrylate: Known for its use in the production of flexible and tough polymers.
Ethyl acrylate: Commonly used in the production of polymers with good impact toughness.
Methyl acrylate: Used for its transparency and elasticity in polymer synthesis.
These compounds share similar properties but differ in their specific applications and the properties they impart to the polymers they form.
Properties
CAS No. |
28343-58-0 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
heptadecyl prop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(21)4-2/h4H,2-3,5-19H2,1H3 |
InChI Key |
KVILQFSLJDTWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


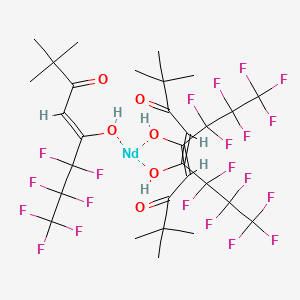
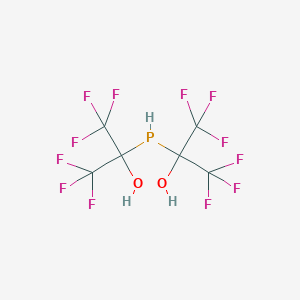

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
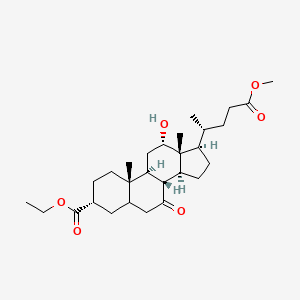
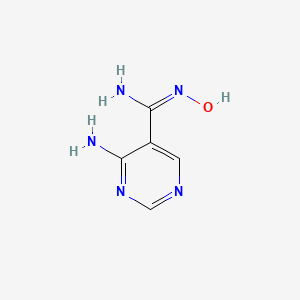
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
